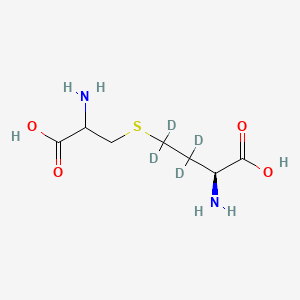
Mao-B-IN-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mao-B-IN-10 is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, phenylethylamine, and benzylamine. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Parkinson’s disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mao-B-IN-10 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent functionalization. One common synthetic route involves the use of quinolin-2-one scaffold, which is known for its selectivity towards MAO-B . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening techniques to identify optimal reaction conditions and catalysts . The use of automated systems and advanced analytical tools ensures the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Mao-B-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
科学的研究の応用
Mao-B-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of MAO-B in neurotransmitter metabolism.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases like Parkinson’s disease.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug screening assays.
作用機序
Mao-B-IN-10 exerts its effects by selectively inhibiting the activity of MAO-B. This inhibition increases the availability of monoamine neurotransmitters like dopamine in the brain, which can help alleviate symptoms of neurodegenerative diseases . The molecular targets include the active site of the MAO-B enzyme, where this compound binds and prevents the enzyme from catalyzing the oxidative deamination of neurotransmitters .
類似化合物との比較
Similar Compounds
Selegiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A more potent MAO-B inhibitor with fewer side effects compared to Selegiline.
Uniqueness
Mao-B-IN-10 stands out due to its high selectivity and potency towards MAO-B, making it a promising candidate for therapeutic applications. Its unique quinolin-2-one scaffold contributes to its selectivity and efficacy .
特性
分子式 |
C23H26N2O4 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
[4-[(E)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxoprop-1-enyl]-2-methoxyphenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C23H26N2O4/c1-4-24(2)23(27)29-20-11-9-17(15-21(20)28-3)10-12-22(26)25-14-13-18-7-5-6-8-19(18)16-25/h5-12,15H,4,13-14,16H2,1-3H3/b12-10+ |
InChIキー |
LFDKTRKHMGXBPS-ZRDIBKRKSA-N |
異性体SMILES |
CCN(C)C(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C3C2)OC |
正規SMILES |
CCN(C)C(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12416912.png)
![13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium](/img/structure/B12416916.png)

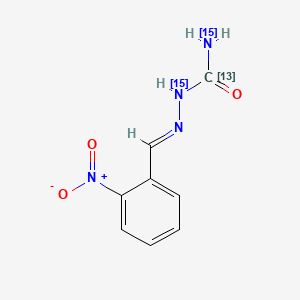
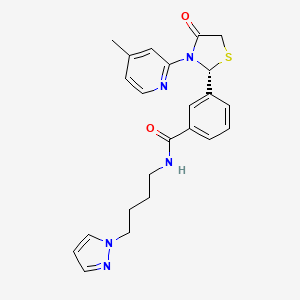
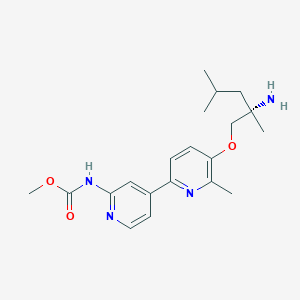
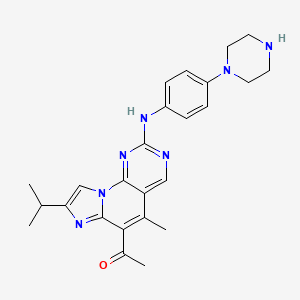
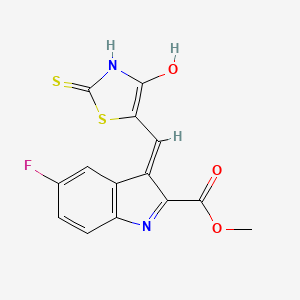
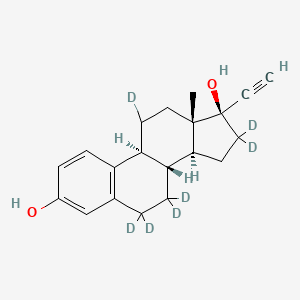
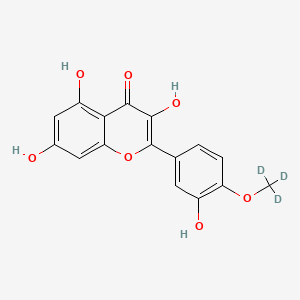
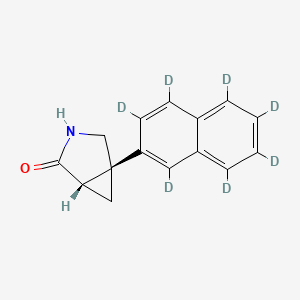

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
